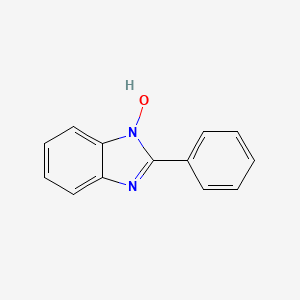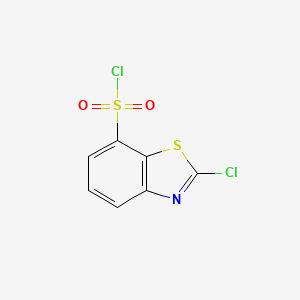
2-Chloro-1,3-benzothiazole-7-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,3-benzothiazole-7-sulfonyl chloride is an organic compound with the molecular formula C₇H₃Cl₂NO₂S₂. It is a derivative of benzothiazole, which is an aromatic heterocyclic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential to the survival of mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These reactions could potentially influence the interaction of 2-Chloro-1,3-benzothiazole-7-sulfonyl chloride with its targets.
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit mycobacterium tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the bacterium’s survival and proliferation .
Result of Action
Benzothiazole derivatives have demonstrated inhibitory effects against mycobacterium tuberculosis, indicating that they may induce cellular changes that inhibit the growth and proliferation of this bacterium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-benzothiazole-7-sulfonyl chloride typically involves the chlorination of 1,3-benzothiazole-7-sulfonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-benzothiazole-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It participates in condensation reactions with amines and other nucleophiles to form new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and thioethers.
Oxidation: Products include sulfonic acids and sulfonyl chlorides.
Reduction: Products include sulfinic acids and thiols.
Scientific Research Applications
2-Chloro-1,3-benzothiazole-7-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-benzothiazole: Similar in structure but lacks the sulfonyl chloride group, making it less reactive.
1,3-Benzothiazole-7-sulfonyl chloride: Similar but without the chlorine atom at the 2-position, affecting its reactivity and applications.
2-Chloro-1,3-benzothiazole-6-sulfonyl chloride: Similar but with the sulfonyl chloride group at a different position, leading to different chemical properties.
Uniqueness
2-Chloro-1,3-benzothiazole-7-sulfonyl chloride is unique due to the presence of both the chlorine atom and the sulfonyl chloride group, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-1,3-benzothiazole-7-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2S2/c8-7-10-4-2-1-3-5(6(4)13-7)14(9,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDXTKPGRXOIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)SC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
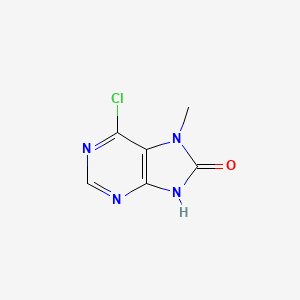
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]quinoxaline-2-carboxamide;hydrochloride](/img/structure/B2549043.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide](/img/structure/B2549044.png)
![2,6-difluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2549046.png)
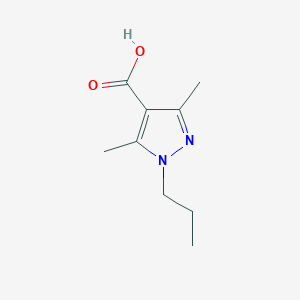
![4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2549049.png)
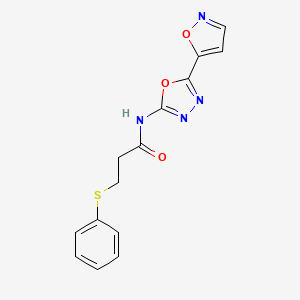
![2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2549052.png)
![N-(3-chloro-2-methylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2549053.png)
![methyl 6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2549054.png)


